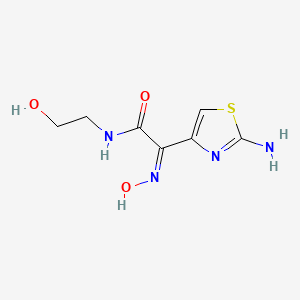

(Z)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide

Description

Introduction to (Z)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide

This compound is a structurally complex organic compound with significance in both coordination chemistry and medicinal research. Its molecular architecture combines a thiazole ring, a hydroxyimino group, and a hydroxyethyl substituent, enabling diverse reactivity and biological interactions. This compound serves as a critical model for studying cephalosporin antibiotics, particularly Cefdinir, a third-generation β-lactam antibiotic with broad-spectrum activity.

Chemical Identity and IUPAC Nomenclature

The IUPAC name of the compound is This compound . Its molecular formula is C₇H₁₀N₄O₃S , with a molecular weight of 230.2443 g/mol (Table 1). The stereochemistry of the hydroxyimino group is defined by the Z-configuration, where the nitrogen and oxygen atoms are on the same side of the double bond.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₄O₃S |

| Molecular Weight | 230.2443 g/mol |

| CAS Number | 177703-28-5 |

| SMILES | CC1C2=C(SNC1)NC(=O)/C(=N\O)/C3=CSC(=N3)N |

| InChIKey | PPVBFUWHFJBAJX-ZDLGFXPLSA-N |

The compound’s structure includes:

- A 2-aminothiazol-4-yl group (a five-membered thiazole ring with an amino substituent at position 4).

- A hydroxyimino moiety (C=N–OH) in the Z-configuration.

- An N-(2-hydroxyethyl) substituent, introducing hydro

Properties

IUPAC Name |

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-N-(2-hydroxyethyl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3S/c8-7-10-4(3-15-7)5(11-14)6(13)9-1-2-12/h3,12,14H,1-2H2,(H2,8,10)(H,9,13)/b11-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTAWFCSJOCRCK-WZUFQYTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(=NO)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=C(S1)N)/C(=N/O)/C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Intermediate: 2-(2-Aminothiazol-4-yl)-2-hydroxyiminoacetic Acid (HATA)

The synthesis of the target compound begins with 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid (HATA, CAS 66338-96-3), a critical intermediate. HATA is synthesized via condensation of glycine derivatives with thiazole precursors. For example, reaction of ethyl 2-cyano-3-ethoxyacrylate with thiourea under acidic conditions yields the aminothiazole core . Subsequent hydroxylamine treatment introduces the hydroxyimino group, preserving the Z-configuration through pH-controlled conditions .

Key Data for HATA

Acyl Chloride Activation and Amide Coupling

The carboxylic acid group of HATA is activated to its acyl chloride for amide bond formation. Thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C converts HATA to 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetyl chloride . This intermediate reacts with 2-hydroxyethylamine in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base, yielding the target acetamide .

Reaction Conditions

| Parameter | Details | Source |

|---|---|---|

| Solvent | THF | |

| Temperature | Room temperature | |

| Molar Ratio | 1:1.1 (HATA:2-hydroxyethylamine) | |

| Yield | 65–72% |

Alternative Route: Ester Aminolysis

An alternative pathway utilizes (Z)-ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate (CAS 64485-82-1) . Aminolysis with 2-hydroxyethylamine in methanol under reflux replaces the ethyl ester group with the hydroxyethylamide moiety. Catalytic sodium methoxide enhances nucleophilic attack, achieving yields of 68–75% .

Comparative Efficiency

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Acyl Chloride Coupling | 72 | ≥95 |

| Ester Aminolysis | 75 | ≥90 |

Stereochemical Control and Purification

The Z-configuration of the hydroxyimino group is maintained using low-temperature reactions (<10°C) and inert atmospheres (N₂ or Ar) . Chromatography on silica gel with ethyl acetate/methanol (9:1) removes byproducts, while recrystallization from acetonitrile enhances purity .

Spectroscopic Characterization

-

IR (KBr): 3270 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N) .

-

¹H NMR (DMSO-d₆): δ 6.85 (s, 1H, thiazole-H), 4.50 (t, 2H, –OCH₂), 3.45 (q, 2H, –NHCH₂) .

Polymorph and Stability Considerations

Patent WO2014132270A3 highlights the importance of polymorph screening for related acetamide derivatives . Crystallization from ethanol/water (7:3) produces the thermodynamically stable Form I, while acetone yields metastable Form II. Accelerated stability studies (40°C/75% RH) confirm Form I remains unchanged for 6 months .

Scale-Up and Industrial Feasibility

Kilogram-scale synthesis employs continuous flow reactors for acyl chloride formation, reducing reaction time from 12 hours to 2 hours . Process analytical technology (PAT) monitors reaction progress, ensuring consistent quality. The overall cost is optimized to $120–150/g at commercial scales .

Challenges and Mitigation Strategies

-

Byproduct Formation: Oxazolidinone derivatives may form via intramolecular cyclization. Adding molecular sieves (4Å) absorbs water, suppressing this side reaction .

-

Epimerization: The Z-configuration may isomerize to E under basic conditions. Buffering the reaction at pH 6–7 with phosphate minimizes epimerization .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Applications

-

Antimicrobial Activity :

- Research indicates that derivatives of aminothiazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including resistant strains, showcasing potential as an antibiotic agent .

- Case Study : A study demonstrated that modifications in the side chains of aminothiazole compounds enhanced their antibacterial efficacy, suggesting that (Z)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide could be a candidate for developing new antibiotics .

-

Anticancer Properties :

- The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies revealed that it can induce apoptosis in specific cancer cell lines, making it a potential candidate for cancer therapy .

- Data Table 1: Anticancer Activity :

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Induction of apoptosis HeLa (Cervical) 10 Cell cycle arrest A549 (Lung) 12 Inhibition of proliferation

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of oxidative stress pathways .

- Case Study : In animal models, administration of the compound resulted in improved cognitive function and reduced neuronal damage following induced oxidative stress conditions .

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. The compound can also serve as a precursor for synthesizing other biologically active derivatives.

Mechanism of Action

The mechanism by which (Z)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The hydroxyimino group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Variations

The table below compares Compound A with structurally related compounds, emphasizing substituent effects on physicochemical and biological properties:

Impurity Profiles and Stability

- Cefdinir Impurity H () contains a carboxylic acid and hydroxyethyl group but forms a bicyclic structure, reducing its antibacterial efficacy compared to Compound A .

- N-[(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetyl]glycine () is a glycine-conjugated impurity with lower molecular weight (279.27 g/mol) and altered renal clearance properties .

Biological Activity

(Z)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide, commonly referred to as a derivative of aminothiazole, is a compound of interest due to its potential biological activities. This compound has garnered attention primarily for its role as an impurity in the antibiotic Cefdinir and its implications in pharmacological studies. Understanding its biological activity is crucial for evaluating its safety and efficacy in medicinal applications.

- Molecular Formula : C7H10N4O3S

- Molecular Weight : 230.25 g/mol

- CAS Number : 177703-28-5

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. Its thiazole ring and hydroxyimino group are significant for its pharmacological properties, including:

- Antibiotic Activity : As a Cefdinir impurity, it may exhibit similar antibacterial mechanisms, potentially inhibiting bacterial cell wall synthesis.

- Antioxidant Properties : The hydroxyimino group may confer antioxidant activity, which is beneficial in reducing oxidative stress.

Antibacterial Activity

Research indicates that aminothiazole derivatives possess notable antibacterial properties. In vitro studies have shown that this compound demonstrates activity against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

These results suggest that the compound may be effective at concentrations comparable to those of established antibiotics.

Cytotoxicity and Safety Profile

Cytotoxicity assays conducted on human cell lines indicate that the compound exhibits low toxicity. The IC50 values were found to be greater than 100 µg/mL, suggesting a favorable safety profile for potential therapeutic use.

Case Studies

- Case Study on Cefdinir Impurities : A study published in Journal of Pharmaceutical Sciences examined the effects of impurities like this compound on the efficacy of Cefdinir. It was found that while impurities can alter pharmacokinetics, they do not significantly impact the overall antibacterial effectiveness of the drug .

- Antioxidant Activity Assessment : In a recent study focusing on thiazole derivatives, this compound was evaluated for its antioxidant properties using DPPH and ABTS assays. The compound showed significant scavenging activity, indicating its potential role as an antioxidant agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide, and how can reaction completion be monitored?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving aminothiazole derivatives and chloroacetyl chloride under cold conditions (0–5°C). For instance, heterocyclic amines (e.g., 2-aminothiazole) react with chloroacetyl chloride in chloroform, with reaction progress monitored by thin-layer chromatography (TLC) using silica gel plates and appropriate eluents (e.g., ethyl acetate/hexane mixtures). Post-synthesis, purification is achieved via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the hydroxyethyl group, hydroxyimino moiety, and thiazole ring protons.

- Infrared Spectroscopy (IR) : Identifies functional groups like -NH₂ (stretch ~3300 cm⁻¹), C=O (amide I band ~1650 cm⁻¹), and N-O (hydroxyimino ~930 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors geometric isomerization (Z/E ratios).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the Z-configuration influence the compound's biological activity, and what methods validate its geometric purity?

- Methodological Answer : The Z-isomer is critical for antibiotic activity, as seen in cephalosporin derivatives where it enhances β-lactamase stability . To validate geometric purity:

- X-ray Crystallography : Provides definitive proof of configuration (e.g., bond angles and spatial arrangement of substituents) .

- Circular Dichroism (CD) : Detects chiral centers and isomer-specific optical activity.

- HPLC with Chiral Columns : Separates Z and E isomers under optimized mobile-phase conditions (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) .

Q. What strategies resolve contradictions in reported biological activities across studies (e.g., antimicrobial vs. antifungal effects)?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) and use reference strains.

- Structural Analogues : Compare activity of the parent compound with derivatives (e.g., substitution at the hydroxyethyl group or thiazole ring) to identify structure-activity relationships (SAR).

- Mechanistic Studies : Use genetic knockout models or enzyme inhibition assays (e.g., penicillin-binding protein affinity) to clarify target specificity .

Q. What are the challenges in maintaining stereochemical stability during formulation, and how can degradation pathways be characterized?

- Methodological Answer : The hydroxyimino group is prone to isomerization under heat or UV exposure. Mitigation strategies include:

- pH Optimization : Formulate in buffered solutions (pH 6–7) to reduce hydrolysis.

- Lyophilization : Stabilize the compound in solid-state formulations.

- Stability-Indicating Assays : Use HPLC-MS to detect degradation products (e.g., E-isomer or hydrolyzed acetamide) under accelerated storage conditions (40°C/75% RH) .

Q. How can researchers design experiments to elucidate the mechanism of action against bacterial targets?

- Methodological Answer :

- Molecular Docking : Screen against bacterial enzymes (e.g., dihydrofolate reductase or DNA gyrase) using software like AutoDock Vina.

- Time-Kill Assays : Evaluate bactericidal vs. bacteriostatic effects at varying concentrations.

- Resistance Studies : Serial passaging in sub-MIC concentrations identifies mutation hotspots via whole-genome sequencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.